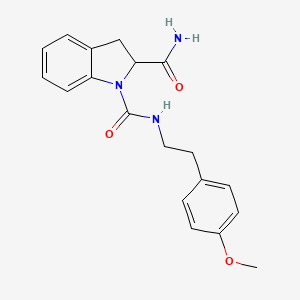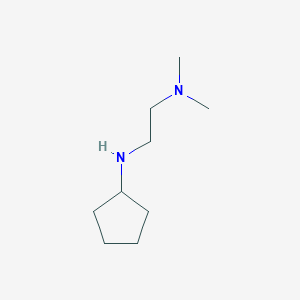
N'-cyclopentyl-N,N-dimethylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-cyclopentyl-N,N-dimethylethane-1,2-diamine” is a chemical compound with the CAS Number: 938459-03-1 . It has a molecular weight of 156.27 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “N’-cyclopentyl-N,N-dimethylethane-1,2-diamine” is 1S/C9H20N2/c1-10-7-8-11(2)9-5-3-4-6-9/h9-10H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis
“N’-cyclopentyl-N,N-dimethylethane-1,2-diamine” is a liquid at room temperature . It has a molecular weight of 156.27 .Wissenschaftliche Forschungsanwendungen
Metal-Catalyzed Cross-Couplings
N',N-Dimethylethane-1,2-diamine derivatives are used as effective ligands in metal-catalyzed cross-couplings. For instance, they facilitate Ni-catalyzed alkyl-alkyl Suzuki reactions of unactivated secondary alkyl halides at room temperature. This breakthrough offers a method for alkyl-alkyl Suzuki reactions that were previously limited to elevated temperatures and reactions with aryl- and vinylboron reagents (Saito & Fu, 2007).
Catalysis and Coordination Chemistry
N',N-Dimethylethane-1,2-diamine is pivotal in synthesizing chiral tetradentate N(4) ligands, aiming to explore iron and manganese complexes as catalysts for enantioselective epoxidation. These complexes exhibit promising catalytic activity due to their unique structural properties (Guillemot, Neuburger, & Pfaltz, 2007).
Reaction Mechanisms and Spectrometry
The compound has been a subject of study in understanding reaction mechanisms, such as intramolecular methyl migration. These insights are crucial for developing new synthetic methodologies and understanding the behavior of similar compounds under various conditions (Zhang, Yao, & Guo, 2008).
Material Science and Polymer Chemistry
In material science and polymer chemistry, N',N-Dimethylethane-1,2-diamine derivatives have been employed in the synthesis of cyclophanes with potential applications in nanotechnology and materials engineering. The unique properties of these cyclophanes, such as their structural rigidity and potential for hosting various functional groups, open avenues for innovative material design (Dell, Ho, & Pascal, 1996).
CO2 Capture and Environmental Applications
Furthermore, N',N-Dimethylethane-1,2-diamine-based solutions have been investigated for CO2 capture, showcasing the compound's potential in environmental applications. Studies on equilibrium solubility, NMR analysis, and reaction kinetics of CO2 absorption into aqueous solutions of this diamine highlight its efficiency and potential for practical application in CO2 capture technologies (Zheng et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
N’-cyclopentyl-N,N-dimethylethane-1,2-diamine, also known as DMEDA, is a chelating diamine . It is primarily used for the preparation of metal complexes . These complexes can function as homogeneous catalysts , making DMEDA a key component in various chemical reactions.
Mode of Action
DMEDA interacts with its targets, primarily metal ions, through its two secondary amine functional groups . These groups can donate electron pairs to the metal ions, forming coordinate covalent bonds. This interaction results in the formation of metal-amine complexes, which can then participate in various catalytic reactions .
Biochemical Pathways
The exact biochemical pathways affected by DMEDA depend on the specific reactions it is involved in. For instance, in CuCl2-catalyzed C-S bond formation, DMEDA acts as a ligand, base, and solvent, enabling the synthesis of diaryl chalcogenides . The formation of these compounds can have downstream effects on various biochemical pathways, particularly those involving sulfur-containing compounds.
Result of Action
The molecular and cellular effects of DMEDA’s action are primarily seen in its role as a catalyst in chemical reactions. By forming complexes with metal ions, DMEDA can facilitate various reactions, leading to the synthesis of new compounds . The exact effects would depend on the specific reactions that DMEDA is involved in.
Action Environment
The action, efficacy, and stability of DMEDA can be influenced by various environmental factors. For instance, the presence of other compounds, the pH of the environment, and the temperature can all affect DMEDA’s ability to form complexes and catalyze reactions . Therefore, careful control of these environmental factors is crucial when using DMEDA in chemical reactions.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)8-7-10-9-5-3-4-6-9/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTNPQHZAUREOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883548-86-5 |
Source


|
| Record name | [2-(cyclopentylamino)ethyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-indol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-2-oxoacetamide](/img/structure/B2755548.png)
![N-(2-furylmethyl)-3-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2755552.png)
![5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2755554.png)
![5-Chloro-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2755555.png)
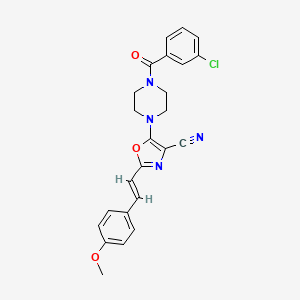
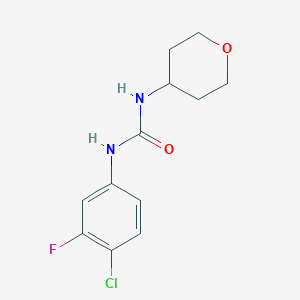
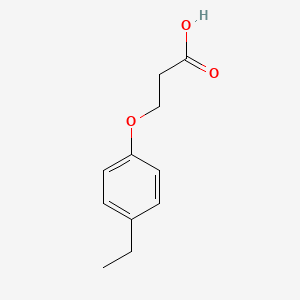


![N-(3,5-dimethylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2755565.png)

![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2755568.png)
